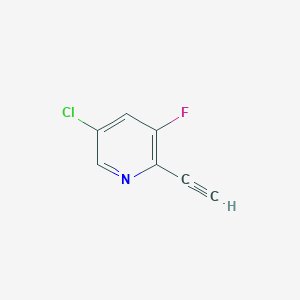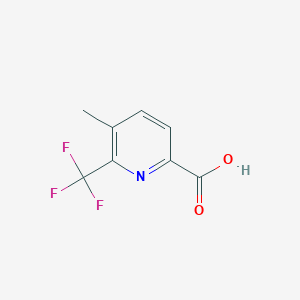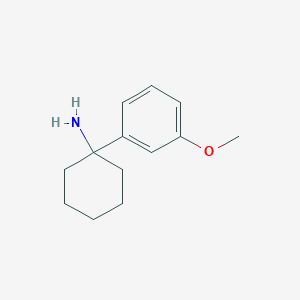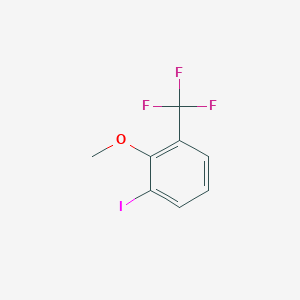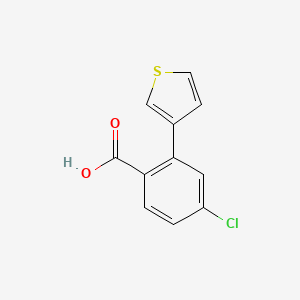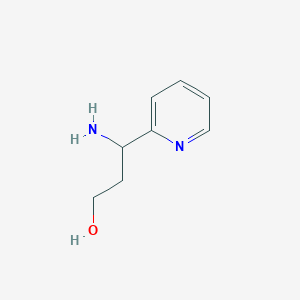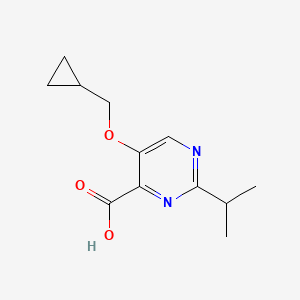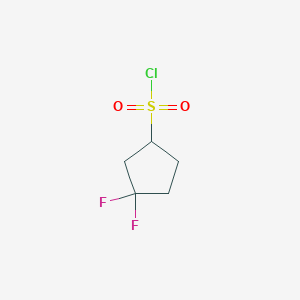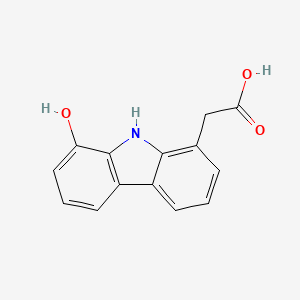![molecular formula C8H7ClN4O2 B3390957 methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate CAS No. 1311314-55-2](/img/structure/B3390957.png)
methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate
描述
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at the 4-position and an ester group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities.
作用机制
Target of Action
The primary target of methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This leads to the arrest of the cell cycle, preventing the replication of cancer cells and thus inhibiting tumor growth .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against certain cell lines . Additionally, it has been observed to induce apoptosis within certain cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate typically involves the following steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors. For instance, starting with a suitable pyrazole derivative and a formamide derivative, cyclization can be induced under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
-
Esterification: : The final step involves the esterification of the 2-position with methyl acetate. This can be done using standard esterification techniques, such as the Fischer esterification method, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The chloro group at the 4-position can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide. Reduction reactions can also occur, especially at the ester group, converting it to an alcohol.
-
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Derivatives with various functional groups replacing the chloro group.
Oxidation: Oxidized forms of the pyrazole ring.
Reduction: Alcohol derivatives from the ester group.
Hydrolysis: Carboxylic acid derivatives.
科学研究应用
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer therapy .
-
Biological Studies: : The compound is used in studies to understand its effects on cellular processes, including apoptosis and cell proliferation.
-
Chemical Biology: : It serves as a tool compound to probe the function of pyrazolopyrimidine-containing proteins and enzymes.
-
Pharmaceutical Development: : Potential lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as pyrazolo[3,4-d]pyrimidine-4-amine.
Chloropyrimidines: Compounds like 4-chloropyrimidine, which share the chloro substituent but differ in the core structure.
Ester Derivatives: Compounds like methyl 2-{4-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate, where the chloro group is replaced by a bromo group.
Uniqueness
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core with a chloro substituent and an ester group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and drug development.
属性
IUPAC Name |
methyl 2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-15-6(14)3-13-8-5(2-12-13)7(9)10-4-11-8/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGYHPGWRMBPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=N1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-55-2 | |
| Record name | methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



